2-Methyldecane

Description

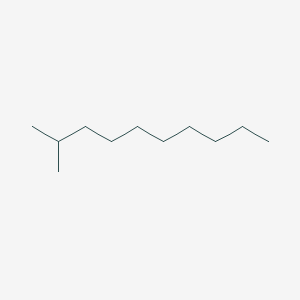

Structure

3D Structure

Properties

IUPAC Name |

2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJWYWYZMPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058677 | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |

| Record name | 2-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

189.30 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |

| Record name | 2-Methyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067167662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-48.9 °C | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Methyldecane

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental chemical and structural properties of organic molecules is paramount. This guide provides a detailed overview of 2-methyldecane, a branched-chain alkane. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this document outlines a general experimental protocol for the determination of a key physical property and includes a logical diagram to contextualize the compound's structure.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, it is an isomer of undecane.[1] Its structure consists of a ten-carbon decane chain with a methyl group attached to the second carbon atom.

The structural identifiers for this compound are as follows:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [2][3][4] |

| Molecular Weight | 156.31 g/mol | [2][4] |

| Boiling Point | 189.3 °C at 760 mmHg | [2][5] |

| Melting Point | -48.9 °C | [2] |

| Density | 0.752 g/mL at 25 °C | [6] |

| Vapor Pressure | 0.818 mmHg at 25 °C (estimated) | [5] |

| Flash Point | 50.1 °C (122.0 °F) (estimated) | [5] |

| Solubility | Insoluble in water | [7] |

| logP (Octanol/Water Partition Coefficient) | 6.156 (estimated) | [5] |

| Refractive Index (n20/D) | 1.424 | [6] |

Experimental Protocol: Determination of Boiling Point

Objective: To determine the boiling point of a liquid sample of this compound.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

This compound sample (a few milliliters)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[8]

-

Capillary Tube Insertion: A capillary tube, with its open end down, is placed inside the test tube containing the sample.[8]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.[8]

-

Thiele Tube Setup: The Thiele tube is filled with mineral oil to a level above the side arm. The thermometer and test tube assembly are then clamped so that the test tube is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[8] This design allows for even heat distribution throughout the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[8]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Recording: The temperature is recorded. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Relationship of this compound

To understand the structural classification of this compound, the following diagram illustrates its position within the broader family of hydrocarbons.

Safety and Handling

This compound is a flammable liquid and vapor.[2][4] It may be fatal if swallowed and enters the airways.[4] It is also described as a colorless liquid with a pungent, acrid odor.[2][10] May cause irritation and anesthetic effects such as drowsiness, dizziness, and headache.[10] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.

This guide provides a foundational understanding of the chemical and structural properties of this compound, essential for its application in research and development. For more detailed information, consulting the cited resources is recommended.

References

- 1. This compound | 6975-98-0 | Benchchem [benchchem.com]

- 2. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 2-methyl- [webbook.nist.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 6. This compound | CAS#:68551-17-7 | Chemsrc [chemsrc.com]

- 7. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Physicochemical Characteristics of 2-Methyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methyldecane (CAS No: 6975-98-0), an eleven-carbon branched-chain alkane. The document is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, including as a solvent, a component in complex hydrocarbon mixtures, or as a reference standard in analytical chemistry. This guide summarizes key quantitative data in a structured format, details standardized experimental protocols for the determination of these properties, and presents a logical workflow for the physicochemical characterization of liquid hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its physical and chemical properties differ from its straight-chain isomer, n-undecane, influencing its behavior in various chemical and biological systems. Accurate knowledge of its physicochemical characteristics is essential for process design, formulation development, toxicological assessment, and analytical method development. This guide aims to be a centralized resource for this critical data.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and publications.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₁H₂₄ | - | [1][2] |

| Molecular Weight | 156.31 | g/mol | [3][4] |

| CAS Number | 6975-98-0 | - | [1][2] |

| Boiling Point | 189.2 - 189.3 | °C | At 760 mm Hg[3][5] |

| Melting Point | -48.9 | °C | [3][6] |

| Density | 0.7331 | g/cm³ | At 20°C |

| 0.752 | g/mL | At 25°C[7] | |

| Vapor Pressure | 0.49 - 0.818 | mmHg | At 25°C[3][5] |

| Flash Point | 50.1 | °C | Tag Closed Cup (est.)[5] |

| Solubility in Water | 0.2971 (est.) | mg/L | At 25°C[5] |

| Refractive Index | 1.4131 | nD | At 20°C[2] |

| LogP (Octanol/Water) | 5.9 - 6.156 (est.) | - | [3][5] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized and reproducible experimental methods. Below are detailed methodologies for key experiments, based on widely accepted protocols such as those from ASTM International.

Determination of Density

The density of liquid hydrocarbons like this compound is a fundamental property for volume-to-mass conversions and quality control.

Methodology: Digital Density Meter (ASTM D4052)

This standard test method covers the determination of density and relative density of liquids by a digital density meter.

-

Apparatus: A digital density meter consisting of a U-shaped oscillating tube and a system for electronic excitation, frequency counting, and display. The apparatus must be temperature-controlled.

-

Calibration: The instrument is calibrated using at least two reference standards of known density, such as dry air and high-purity water, at the measurement temperature.

-

Sample Preparation: The this compound sample is equilibrated to the measurement temperature to prevent the formation of bubbles.

-

Measurement: Approximately 1-2 mL of the sample is introduced into the oscillating U-tube. Care must be taken to avoid introducing air bubbles.

-

Analysis: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is used in conjunction with calibration data to calculate the density of the sample.[3]

-

Reporting: The density is reported in g/cm³ or kg/m ³ at the specified test temperature.[4]

Determination of Boiling Point

The boiling point is a critical property for the identification, purity assessment, and handling of volatile liquids.

Methodology: Distillation of Petroleum Products (ASTM D86)

While originally for petroleum products, the principles of this method are applicable for determining the boiling range of pure compounds.

-

Apparatus: A distillation flask, condenser and cooling bath, flask support, heat source, and a calibrated temperature-measuring device.

-

Procedure: A 100 mL volume of the this compound sample is placed in the distillation flask.

-

The apparatus is assembled, and heat is applied at a regulated rate.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the vapor temperature is recorded as the distillation proceeds. For a pure compound like this compound, the temperature should remain relatively constant throughout the distillation.

-

The final boiling point is the maximum temperature observed during the test.

Alternative Methodology: Capillary Method

For smaller sample volumes, the capillary method provides an accurate determination of the boiling point.[8]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath (e.g., Thiele tube with mineral oil).

-

Procedure: A small amount of this compound is placed in the test tube. The capillary tube is inverted (open end down) and placed into the sample.[8]

-

The test tube is attached to a thermometer and heated in the oil bath.

-

As the sample heats, air trapped in the capillary tube will slowly bubble out.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[9]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. For this compound, which has a low melting point, this requires a cooled stage or bath.

Methodology: Capillary Method (Pharmacopeia Standard)

-

Apparatus: A melting point apparatus with a temperature-controlled block or bath, a calibrated thermometer or digital temperature sensor, and glass capillary tubes.

-

Sample Preparation: The this compound sample is solidified by cooling. A small amount of the solid is packed into a capillary tube to a height of 2-4 mm.[6]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquid. For a pure compound, this range should be narrow (0.5-1.0°C).[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material and is used for substance identification and purity assessment.

Methodology: Refractometer (ASTM D1218)

-

Apparatus: An Abbe refractometer with a circulating fluid bath for temperature control and a sodium light source.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Procedure: A few drops of the this compound sample are placed on the clean, dry prism surface of the refractometer.[2]

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

-

The light source is positioned, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The compensator is adjusted to remove any color fringe.

-

The measurement dial is turned until the dividing line is centered on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[1]

Purity Analysis by Gas Chromatography

Gas chromatography (GC) is a powerful technique to assess the purity of volatile compounds like this compound.

Methodology: Capillary Gas Chromatography

-

Apparatus: A gas chromatograph equipped with a capillary column (a nonpolar stationary phase like dimethylpolysiloxane is suitable for alkanes), a flame ionization detector (FID), a heated injector, and a carrier gas (e.g., helium, nitrogen).[11]

-

Sample Preparation: The this compound sample is typically diluted in a volatile solvent (e.g., hexane) to an appropriate concentration.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized and swept onto the column by the carrier gas.

-

Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase. The elution order generally follows the order of increasing boiling points.[11]

-

Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the substance.

-

Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under the peak for this compound is compared to the total area of all peaks (excluding the solvent) to determine its percentage purity.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid hydrocarbon such as this compound.

Caption: General workflow for physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for key values, while the outlined experimental protocols provide a foundation for the accurate and reproducible measurement of these characteristics in a laboratory setting. The presented workflow illustrates the logical progression from sample acquisition to final analysis. This information is critical for the safe handling, effective application, and scientific understanding of this compound in research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. thinksrs.com [thinksrs.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. csun.edu [csun.edu]

- 12. youtube.com [youtube.com]

Spectroscopic Profile of 2-Methyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain alkane, 2-methyldecane (C₁₁H₂₄). The information presented herein has been compiled from various spectral databases and scientific literature to serve as a valuable resource for compound identification, structural elucidation, and quality control. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectral analyses of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.55 | Multiplet | 1H | CH (CH₃)₂ |

| ~1.25 | Broad Singlet | 16H | -(CH ₂)₈- |

| ~0.88 | Multiplet | 9H | CH(CH ₃)₂ and -CH₂CH ₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 39.08 | C2 |

| 31.96 | C9 |

| 29.98 | C8 |

| 29.71 | C4, C5, C6, C7 (signals may be overlapping) |

| 27.99 | C3 |

| 27.44 | C10 |

| 22.71 | C1' (methyl group on C2) |

| 22.66 | C1 |

| 14.12 | C11 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Vapor Phase Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (asymmetric, -CH₃) |

| ~2925 | C-H stretch (asymmetric, -CH₂-) |

| ~2870 | C-H stretch (symmetric, -CH₃) |

| ~2855 | C-H stretch (symmetric, -CH₂-) |

| ~1465 | C-H bend (-CH₂- and -CH₃) |

| ~1375 | C-H bend (-CH₃, characteristic of gem-dimethyl) |

Source: NIST/EPA Gas-Phase Infrared Database.[1] Note: The spectrum is available for viewing on the NIST WebBook, but a detailed peak list with intensities is not provided.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 43 | 100% | [C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 156 | Low | [M]⁺ (Molecular Ion) |

Source: NIST Mass Spectrometry Data Center.[2][3] Note: The fragmentation pattern is typical for branched alkanes, with the most abundant peaks corresponding to stable secondary carbocations.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 600 MHz NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) is required. Typical acquisition parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Gas-Phase Infrared (IR) Spectroscopy

Sample Preparation: A sample of this compound is vaporized and introduced into a gas cell with a defined path length (typically several centimeters). The cell is sealed with IR-transparent windows (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty gas cell is first recorded. The sample is then introduced, and the sample spectrum is recorded. The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Caption: A generalized workflow for the acquisition and processing of spectroscopic data.

References

2-Methyldecane CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyldecane (CAS Number: 6975-98-0), a branched-chain alkane with growing significance in various scientific and industrial sectors. This document collates its fundamental chemical and physical properties, details established synthetic protocols, and explores its current and potential applications, particularly its role as a chemical intermediate in the synthesis of fine chemicals and potential precursors for pharmaceuticals. While this compound is not directly implicated in specific biological signaling pathways, its utility as a building block in organic synthesis warrants a thorough understanding of its characteristics. This guide aims to serve as a central resource for professionals requiring in-depth technical information on this compound.

Core Chemical Information

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its fundamental identifiers and molecular characteristics are summarized below.

| Identifier | Value | Reference |

| CAS Number | 6975-98-0 | [1][2] |

| Molecular Formula | C11H24 | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Isoundecane, n-C8H17CH(CH3)2 | [1][2] |

| SMILES | CCCCCCCCC(C)C | [2][3] |

| InChIKey | CNPVJWYWYZMPDS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the following table. These properties are crucial for its application in chemical synthesis, as a solvent, and in fuel research.

| Property | Value | Reference |

| Appearance | Colorless liquid/oil | [1] |

| Boiling Point | 189.19 °C to 189.30 °C | [1][3] |

| Melting Point | -48.84 °C to -48.9 °C | [1][3] |

| Density | 0.7331 g/mL | [1] |

| Flash Point | ~60.5 °C | [3] |

| Refractive Index | 1.4131 | [1] |

| Vapor Pressure | 0.674 hPa @ 20°C (est.) | [3] |

| logP (Octanol/Water Partition Coefficient) | 5.9 to 6.156 (est.) | [3][4] |

| Water Solubility | 0.01 g/L | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Solubility Profile (g/L at 25°C): [3]

| Solvent | Solubility |

| Ethanol | 2865.18 |

| Methanol | 1030.87 |

| Isopropanol | 4012.18 |

| Ethyl Acetate | 6881.72 |

| Acetone | 5933.36 |

| Toluene | 4627.46 |

| 1,4-Dioxane | 9155.59 |

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry routes. Two prominent methods include the Grignard reaction and hydrodeoxygenation (HDO).

Grignard Reaction Synthesis

A general and classical approach to synthesizing branched alkanes like this compound involves the reaction of an appropriate Grignard reagent with a ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene.

Hydrodeoxygenation (HDO) Synthesis

A more contemporary and "green chemistry" approach involves the catalytic hydrodeoxygenation of suitable oxygenated precursors. A detailed experimental protocol for a general HDO procedure that can yield this compound is provided below.

General Procedure for Hydrodeoxygenation (HDO):

-

Reactant Preparation: A desired amount of the substrate is weighed and placed into a glass insert equipped with a magnetic stirring bar.

-

Catalyst and Solvent Addition: The appropriate solvent, a cocatalyst (e.g., Europium(III) trifluoromethanesulfonate), and 0.4 mol-% of Palladium on activated carbon (Pd/C, 5 w-%) are added to the glass insert.

-

Autoclave Setup: The glass insert is placed into an autoclave, which is then securely closed and positioned within a heating mantle.

-

Pressurization and Heating: The autoclave is pressurized with hydrogen gas (H2) to 40 bars at room temperature. The reaction mixture is then heated to 200°C for a specified duration (e.g., 16 hours).

-

Cooling and Filtration: After the reaction period, the solution is cooled to room temperature. The cooled solution is then filtered and diluted with a suitable solvent such as ethyl acetate (EtOAc) or hexane to a volume of 50 ml.

-

Sample Preparation for Analysis: An aliquot of 1.25 ml is taken from the diluted solution. To this, 0.1 ml of an internal standard (e.g., acetophenone) is added, and the resulting solution is further diluted with EtOAc or hexane to 10 ml.

-

Yield Determination: The yield of this compound is determined from this final solution using Gas Chromatography with Flame Ionization Detection (GC-FID).

Applications in Research and Development

This compound serves as a versatile compound with several key applications in scientific research and industrial processes.

-

Chemical Intermediate: It is a crucial building block in organic synthesis. Its branched structure offers a unique reactivity profile for creating more complex molecules. It is used as a precursor in the production of specialty chemicals, and potentially in the synthesis of agrochemicals and pharmaceuticals.

-

Solvent: Due to its non-polar nature and liquid state over a wide range of temperatures, this compound is utilized as a solvent in various chemical reactions and formulations.

-

Reference Standard: In analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), this compound is employed as a reference or spike standard. It is used for establishing and validating retention times, assessing column resolution, and in the development of methods for quantifying iso-paraffins.

-

Fuel Research: It serves as a model component in surrogate-fuel studies to investigate oxidation kinetics and combustion properties of branched alkanes.

Biological Significance and Toxicological Profile

Currently, there is limited evidence to suggest that this compound is directly involved in specific biological signaling pathways. It is classified as a branched alkane, a class of compounds that are generally considered to be of low biological activity. This compound has been identified as a volatile component in some plants.

From a toxicological perspective, it is considered to have low acute toxicity. However, as with many hydrocarbons, it may be harmful if swallowed and enters the airways, posing an aspiration hazard. High vapor concentrations can cause irritation to the eyes and respiratory tract, as well as central nervous system effects such as headache and dizziness.

Conclusion

This compound is a well-characterized branched-chain alkane with a defined set of physicochemical properties that make it valuable in several scientific and industrial contexts. While it is not known to have a direct role in biological signaling, its utility as a chemical intermediate, a specialized solvent, and an analytical standard is firmly established. The synthetic methodologies, particularly modern catalytic processes like hydrodeoxygenation, offer efficient and greener routes to its production. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis, materials science, and analytical chemistry, and for those in drug development who may utilize such structures as starting materials for more complex active pharmaceutical ingredients.

References

The Natural Occurrence of 2-Methyldecane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane (C₁₁H₂₄), is a volatile organic compound that has been identified in a variety of plant species. While the study of plant secondary metabolites has largely focused on more complex molecules like alkaloids, flavonoids, and terpenoids, the role and occurrence of smaller lipophilic compounds such as this compound are of growing interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its identification, and a discussion of its potential biosynthetic pathways and physiological significance.

Natural Occurrence and Quantitative Data

This compound has been reported in several plant species across different families. Its presence is often detected in the essential oil or volatile fractions of plant tissues. The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. A summary of the available quantitative data is presented in Table 1.

| Plant Species | Family | Plant Part | Analytical Method | Concentration of this compound | Reference(s) |

| Hypericum perforatum L. (St. John's Wort) | Hypericaceae | Aerial Parts | GC-MS | 0.1 - 0.5% of essential oil | [1] |

| Cicer arietinum L. (Chickpea) | Fabaceae | Seed (Headspace) | GC-MS | Present, not quantified | [2][3] |

| Angelica gigas Nakai | Apiaceae | Root | Not specified | Present, not quantified | [4] |

| Artemisia capillaris Thunb. | Asteraceae | Aerial Parts | Not specified | Present, not quantified | [4] |

| Guaiacum officinale L. | Zygophyllaceae | Shoot | GC-MS | Present, not quantified | |

| Daphne mucronata Royle | Thymelaeaceae | Not specified | Not specified | Present, not quantified | |

| Scapania aspera M. Bernet & G. Bernet | Scapaniaceae | Whole Plant | Not specified | Present, not quantified | [5] |

| Porella arboris-vitae (With.) Grolle | Porellaceae | Whole Plant | Not specified | Present, not quantified | [5] |

Table 1: Documented Occurrence and Quantitative Data of this compound in Plants

Experimental Protocols

The identification and quantification of this compound in plant matrices primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction and analysis of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the plant material and the volatility of the compound.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds from fresh or dried plant material without the need for solvent extraction.

-

Apparatus:

-

HS-SPME autosampler

-

SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS))

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

-

Procedure:

-

Place a precisely weighed amount (e.g., 1-5 g) of finely ground plant material into a headspace vial.

-

Add a known amount of an internal standard (e.g., n-alkane solution) for quantification.

-

Seal the vial tightly.

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Immediately desorb the fiber in the GC injector.

-

b) Solvent Extraction followed by GC-MS Analysis

This is a more traditional method suitable for a broader range of compounds.

-

Apparatus and Reagents:

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Solvents (e.g., n-hexane, dichloromethane, methanol)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Air-dry the plant material to a constant weight and grind it into a fine powder.

-

Extract a known amount of the powdered material (e.g., 20 g) with a suitable solvent (e.g., n-hexane) using a Soxhlet apparatus for a defined period (e.g., 6 hours) or sonication.

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

The concentrated extract can be further purified or directly analyzed by GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

-

Typical GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 3°C/min.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: 5 minutes at 250°C.

-

-

-

Typical MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Compound Identification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

-

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 156 and characteristic fragment ions.

-

Comparison with mass spectral libraries (e.g., NIST, Wiley) can provide tentative identification.

-

-

Quantification:

-

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve. The use of an internal standard is recommended for improved accuracy.

-

Biosynthesis of this compound in Plants (Proposed Pathway)

The biosynthesis of branched-chain alkanes, such as this compound, in plants is not well-elucidated. However, it is hypothesized to be derived from the fatty acid synthesis (FAS) pathway, similar to what has been observed in other organisms. The pathway likely involves the incorporation of a methyl-branched starter unit.

A proposed biosynthetic pathway is outlined below:

Caption: Proposed biosynthetic pathway of this compound in plants.

The proposed pathway begins with the amino acid valine, which can be converted to isobutyryl-CoA. Isobutyryl-CoA serves as a starter unit for the fatty acid synthase (FAS) complex. Through successive rounds of elongation with malonyl-CoA, a C11 branched-chain acyl-ACP (2-methyl-decanoyl-ACP) is formed. This intermediate is then likely reduced to an aldehyde and subsequently decarbonylated to yield this compound.

Potential Physiological Role of this compound

The presence of this compound in plants suggests it may have specific ecological or physiological functions. While direct evidence for the role of this compound is limited, its chemical nature as a volatile branched-chain alkane points towards several possibilities:

-

Allelochemical: this compound could be released into the environment to influence the growth and development of neighboring plants, a phenomenon known as allelopathy.

-

Semiochemical: It may act as a semiochemical, mediating interactions between plants and other organisms. This could include attracting pollinators, repelling herbivores, or acting as a cue for parasitic or predatory insects.

-

Cuticular Component: Like other long-chain alkanes, it may be a component of the plant cuticle, contributing to its hydrophobicity and protecting the plant from desiccation and UV radiation.

Further research is required to elucidate the specific roles of this compound in the plants in which it is found.

Experimental Workflow for Investigating this compound in Plants

The following diagram illustrates a logical workflow for researchers investigating the natural occurrence and function of this compound in a plant of interest.

Caption: A logical workflow for the study of this compound in plants.

Conclusion and Future Directions

This compound is a naturally occurring branched-chain alkane found in a range of plant species. While methods for its detection are well-established, there is a significant gap in our understanding of its quantitative distribution, biosynthesis, and physiological function in plants. Future research should focus on:

-

Quantitative screening of a wider range of plant species to determine the prevalence of this compound.

-

Elucidation of the specific biosynthetic pathway in plants, including the identification of the enzymes involved.

-

Functional studies to determine the ecological and physiological roles of this compound as a potential allelochemical or semiochemical.

A deeper understanding of this compound in plants could open up new avenues for its application in agriculture, pest management, and the development of novel bioactive compounds.

References

Thermodynamic Properties of 2-Methyldecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane with the chemical formula C₁₁H₂₄, serves as a crucial component in various industrial and research applications. Its thermodynamic properties are fundamental to understanding its behavior in chemical processes, formulation development, and as a potential non-polar solvent. This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, complete with experimental data, detailed methodologies for its determination, and a generalized experimental workflow. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Core Thermodynamic Properties of this compound

The following tables summarize the key thermodynamic properties of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 6975-98-0 | [1] |

| Boiling Point | 189.3 °C at 760 mmHg | [2] |

| Melting Point | -48.9 °C | [2] |

| Vapor Pressure | 0.49 mmHg at 25 °C | [2] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Temperature (K) | Source |

| Enthalpy of Fusion (ΔfusH) | 25.087 kJ/mol | 224.31 | [3] |

| Enthalpy of Vaporization (ΔvapH) | 77.26 kJ/mol (parameter A) | 328 to 368 | [3] |

| Standard Liquid Entropy (S°liquid) | 453.80 J/mol·K | 298.15 | [4] |

| Entropy of Fusion (ΔfusS) | 111.84 J/mol·K | 224.31 | [3] |

Table 3: Heat Capacity Data

| Property | Value | Temperature (K) | Source |

| Liquid Phase Heat Capacity (Cp,liquid) | 341.21 J/mol·K | 298.15 | [3][4] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the general methodologies for measuring key thermodynamic parameters of liquid hydrocarbons like this compound.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary technique for measuring the heat capacity and enthalpy of phase transitions, such as fusion. The principle of this method is to measure the amount of heat required to produce a specific temperature change in a substance under conditions where no heat is exchanged with the surroundings.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample container (the calorimeter vessel). The sample's purity is critical to obtaining accurate phase transition data.[5] The container is then sealed to prevent any loss of substance due to evaporation.

-

Apparatus Setup: The calorimeter vessel is placed within an adiabatic shield. This shield is equipped with heaters and temperature sensors that are controlled to maintain its temperature as close as possible to the temperature of the calorimeter vessel throughout the experiment. This minimizes heat leakage to or from the sample.

-

Cooling and Equilibration: The calorimeter and its contents are cooled to a temperature below the expected melting point of this compound. The system is then allowed to reach thermal equilibrium.

-

Heating and Data Acquisition: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise. The temperature of the sample is meticulously recorded as a function of the energy input.

-

Melting Point Determination: As the sample reaches its melting point, the input of energy will contribute to the enthalpy of fusion rather than an increase in temperature, resulting in a plateau or a region of much slower temperature rise on the temperature-energy input curve. The enthalpy of fusion is calculated from the total energy supplied during this phase transition.

-

Heat Capacity Calculation: In the regions where only a single phase (solid or liquid) is present, the heat capacity is calculated from the slope of the temperature versus energy input curve (ΔT/ΔQ), the known mass of the sample, and its molar mass.

Static Method for Vapor Pressure Determination

The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature. It involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system.

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air, which would otherwise contribute to the total pressure. This is often achieved by repeated freeze-pump-thaw cycles.

-

Temperature Control: The container with the degassed sample is immersed in a constant-temperature bath, allowing the sample to reach thermal equilibrium at the desired temperature.

-

Equilibrium and Measurement: Once the temperature of the liquid is stable, the system is isolated from the vacuum pump. The pressure of the vapor in the headspace above the liquid is then measured using the manometer. This pressure is the vapor pressure of this compound at that specific temperature.

-

Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid sample like this compound.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[6] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[7] Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[6][7] Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[6] In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][8]

Conclusion

This technical guide provides a consolidated source of information on the thermodynamic properties of this compound. The presented data, coupled with the detailed experimental protocols, offers a robust foundation for researchers and professionals in various scientific disciplines. The understanding and application of these properties are critical for process optimization, formulation design, and ensuring safe and effective use of this compound in both research and industrial settings.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thermophysical properties of n-Alkanes from C1 to C20 and their prediction for higher ones | Semantic Scholar [semanticscholar.org]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. SDS of this compound, Safety Data Sheets, CAS 6975-98-0 - chemBlink [chemblink.com]

- 6. angenechemical.com [angenechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

2-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane (CAS 6975-98-0) is a branched-chain alkane that functions as a volatile organic compound (VOC). It is found in a variety of natural sources, including plants and insects, and plays a significant role in chemical communication. As a semiochemical, it can influence the behavior of insects, making it a compound of interest for the development of novel pest management strategies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, analytical methods for its detection, its role in biological signaling, and protocols for relevant experimental procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and understanding its environmental fate.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] | |

| Molecular Weight | 156.31 | g/mol | [1][2] |

| Boiling Point | 189.3 | °C | [1] |

| Melting Point | -48.9 | °C | [1] |

| Density | 0.7331 | g/cm³ at 20°C | |

| Vapor Pressure | 0.49 | mmHg at 25°C | [1] |

| logP (Octanol-Water Partition Coefficient) | 5.9 | [1] | |

| Refractive Index | 1.4131 | at 20°C | |

| InChIKey | CNPVJWYWYZMPDS-UHFFFAOYSA-N | [1][3] |

Natural Occurrence

This compound has been identified as a volatile component in a variety of plants, including Angelica gigas, Hypericum perforatum (St. John's Wort), and Artemisia capillaris.[1] It is also a constituent of chickpea seeds (Cicer arietinum).[4] In the animal kingdom, it functions as a semiochemical, a chemical signal used for communication, in various insect species.

Analytical Methodologies for this compound Detection and Quantification

The analysis of this compound, particularly from complex environmental or biological matrices, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound in Plant Volatiles

This protocol provides a general framework for the analysis of this compound in plant headspace samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

-

Sample Collection (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known quantity of the plant material (e.g., 1-5 grams of fresh leaves) into a sealed headspace vial.

-

Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.

-

The extraction time and temperature should be optimized; typical starting points are 30-60 minutes at 40-60°C.

-

-

GC-MS Analysis:

-

Injector: The SPME fiber is thermally desorbed in the GC inlet, which is typically operated in splitless mode to maximize sensitivity. An injection temperature of 250°C is common.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5-10°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification can be performed using an internal or external standard calibration curve.

-

Role as a Semiochemical in Insects

This compound is known to act as a semiochemical, influencing the behavior of various insect species. It can function as a component of pheromone blends, affecting processes such as mate recognition, aggregation, and trail following.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound by insects is a complex process initiated by the binding of the odorant molecule to an Olfactory Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed in sensory hairs called sensilla. While the specific receptor for this compound has not been definitively identified in all insect species, the general mechanism of olfactory signal transduction is understood.

Experimental Protocol: Electroantennography (EAG) for Insect Response to this compound

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

-

Antenna Preparation:

-

Excise the antenna from a live, immobilized insect.

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

-

-

Stimulus Delivery:

-

A purified and humidified air stream is continuously passed over the antenna.

-

A puff of air containing a known concentration of this compound is injected into the continuous air stream. The solvent for the this compound should be a high-purity, low-volatility solvent like paraffin oil. A solvent-only puff serves as a control.

-

-

Data Recording and Analysis:

-

The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

The amplitude of the depolarization is measured and compared to the response elicited by control and standard compounds.

-

Behavioral Assays

To determine the behavioral response of an insect to this compound, olfactometer assays are commonly employed.

Experimental Protocol: Two-Choice Olfactometer Assay

-

Apparatus: A Y-tube olfactometer is a common choice. It consists of a central arm where the insect is introduced and two side arms, each connected to a separate air stream.

-

Stimulus Preparation: One air stream passes over a filter paper treated with a solution of this compound in a suitable solvent. The other air stream passes over a filter paper treated with the solvent alone (control).

-

Assay:

-

An insect is released at the entrance of the central arm.

-

The insect's movement is observed, and the arm it chooses to enter first, as well as the time spent in each arm, is recorded.

-

The positions of the treatment and control arms are switched between trials to avoid positional bias.

-

-

Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the arm containing this compound.

Synthesis of this compound

For research purposes, a reliable synthetic route to obtain pure this compound is necessary. One common method involves a Grignard reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This is a generalized protocol and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Formation of the Grignard Reagent:

-

React 2-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This forms decan-2-ylmagnesium bromide.

-

-

Reaction with a Methylating Agent:

-

Add a suitable methylating agent, such as dimethyl sulfate, dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C).

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Conclusion

This compound is a volatile organic compound with significant roles in chemical ecology. Its detection and quantification from natural sources, as well as the elucidation of its effects on insect behavior, are crucial areas of research. The protocols and information provided in this guide offer a foundational resource for scientists and researchers working with this intriguing molecule. Further investigation into the specific olfactory receptors and downstream signaling pathways activated by this compound will undoubtedly open new avenues for the development of targeted and environmentally friendly pest management strategies.

References

2-Methyldecane: A Potential Volatile Biomarker for Non-Invasive Disease Detection

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pursuit of non-invasive, reliable, and cost-effective biomarkers is a paramount objective in modern medical diagnostics and drug development. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising window into the metabolic state of an individual, with the potential for early disease detection. This technical guide focuses on 2-methyldecane, a branched-chain alkane, and explores its potential as a biomarker. Emerging evidence suggests a link between saturated alkanes, including their methylated derivatives, and pathologies characterized by increased oxidative stress, such as lung cancer. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, its likely biochemical origin, methodologies for its detection, and its prospective applications in a clinical research setting.

Introduction to this compound and Volatile Biomarkers

This compound (C₁₁H₂₄) is a branched-chain alkane that is volatile at physiological temperatures.[1] As a member of the broader class of VOCs, it can be found in trace amounts in exhaled breath.[2] The analysis of VOCs in breath is a rapidly advancing field of research, as these compounds can be byproducts of metabolic processes within the body.[3] Pathological states, such as cancer and infectious diseases, can alter these metabolic pathways, leading to the production of unique VOC signatures that can be detected non-invasively.[2][3]

Hydrocarbons, such as alkanes and their derivatives, are particularly noteworthy as they are often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[4] One study has specifically identified 2,2-dimethyldecane, a structural isomer of this compound, as a hydrocarbon VOC detected in the exhaled breath of lung cancer patients.[5]

Potential Biomarker Applications

The primary potential application of this compound as a biomarker currently centers on the detection of lung cancer . The presence of alkanes and their derivatives in the breath of lung cancer patients is a recurring finding in VOC research.[2][6] While specific quantitative data for this compound is not yet widely available, the consistent detection of related compounds in lung cancer cohorts underscores its potential.

A study on VOCs in lung cancer cell lines observed that 2-methylpentane was significantly increased in all tested cancer cell lines compared to normal lung cells.[7] This supports the hypothesis that altered metabolism in cancer cells leads to the production and release of such branched alkanes.

There is also a plausible, though less directly evidenced, application in the context of tuberculosis (TB) . Studies have noted that oxidative stress is a key feature of TB pathology, and have identified various alkanes and methylated derivatives as potential breath biomarkers for the disease.[8]

Biochemical Origin and Signaling Pathways

The most probable biochemical origin of this compound and related alkanes in pathological states is lipid peroxidation .[4] In conditions of high oxidative stress, ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction that leads to the degradation of these lipids.[1][9] This process generates a variety of volatile byproducts, including alkanes.[4]

The general pathway can be summarized as follows:

-

Initiation: Reactive oxygen species abstract a hydrogen atom from a fatty acid, creating a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another fatty acid, perpetuating the chain reaction and forming a lipid hydroperoxide.

-

Decomposition: The unstable lipid hydroperoxides decompose into smaller, more stable molecules, including a variety of aldehydes and volatile alkanes.

Branched-chain alkanes like this compound likely arise from the peroxidation of branched-chain fatty acids or from specific fragmentation patterns of more common PUFAs.

Figure 1. Proposed origin of this compound from oxidative stress-induced lipid peroxidation.

Quantitative Data Summary

While a significant body of research has identified various VOCs in the breath of patients with lung cancer and other diseases, specific quantitative data for this compound remains limited in publicly accessible literature. Most studies report on a panel of VOCs that collectively serve as a biomarker signature. For context, the table below presents data for other alkanes that have been identified in lung cancer studies, illustrating the typical concentration ranges and statistical significance observed.

| Biomarker | Disease | Patient Group (Mean Conc. ± SD) | Control Group (Mean Conc. ± SD) | p-value | Reference |

| 2-Methylpentane | Lung Cancer | Significantly elevated in cell lines | Baseline in normal cells | <0.05 | [7] |

| Various Alkanes | Lung Cancer | Generally elevated | Lower concentrations | <0.0003 | [6] |

| 1-Butanol | Lung Cancer | Significantly higher | Lower concentrations | <0.05 | [3] |

| 3-Hydroxy-2-butanone | Lung Cancer | Significantly higher | Lower concentrations | <0.05 | [3] |

Note: The data presented are illustrative of findings for related VOCs. Specific quantification of this compound in patient cohorts requires further dedicated studies.

Experimental Protocols

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture. A typical workflow involves sample collection, pre-concentration, and instrumental analysis.

Breath Sample Collection

-

Patient Preparation: Patients are typically required to fast for a minimum of 8 hours to minimize the influence of dietary VOCs.[10]

-

Sample Collection: Patients exhale into an inert collection bag (e.g., Tedlar bag) or a specialized breath condensate collection device.[10] The collection should capture alveolar breath, which is rich in endogenous compounds.

-

Sample Storage: Samples are processed immediately or stored under controlled conditions to prevent degradation of the target analytes.

Sample Preparation and Pre-concentration

Due to the low concentrations of VOCs in breath, a pre-concentration step is essential. Solid-Phase Microextraction (SPME) is a widely used technique.

-

Fiber Selection: A SPME fiber with a suitable coating (e.g., Carboxen/Polydimethylsiloxane) is chosen to effectively adsorb the target analytes.

-

Extraction: The SPME fiber is exposed to the headspace of the breath sample (from the Tedlar bag) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of VOCs.

GC-MS Analysis

-

Thermal Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed VOCs are thermally desorbed onto the GC column.

-

Chromatographic Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A typical temperature program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 5°C/minute.

-

Hold: Maintain 220°C for 4 minutes.

-

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Figure 2. General experimental workflow for the analysis of this compound in exhaled breath.

Challenges and Future Directions

The translation of this compound from a potential biomarker to a clinically validated tool faces several challenges. The concentration of VOCs in breath can be influenced by exogenous factors such as diet, smoking, and environmental exposures, necessitating strict standardization of sample collection protocols. Furthermore, large-scale clinical studies are required to establish the sensitivity and specificity of this compound for specific diseases and to define precise concentration cut-offs that distinguish between healthy and diseased states.

Future research should focus on:

-

Quantitative Studies: Conducting large cohort studies to accurately quantify the levels of this compound in patients with lung cancer and other relevant diseases compared to healthy controls.

-

Standardization of Methods: Developing and adhering to standardized protocols for breath collection, storage, and analysis to ensure reproducibility across different research centers.

-